2-(Difluoromethyl)-5-iodonaphthalene
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Overview
Description
2-(Difluoromethyl)-5-iodonaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethyl group and an iodine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metal catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and cost-effective reagents and catalysts to achieve high yields and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-iodonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Transition Metal Catalysts: For cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-(Difluoromethyl)-5-iodonaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-iodonaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in various chemical transformations. These interactions can modulate the compound’s biological and chemical properties, making it useful in different applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-5-iodonaphthalene include:
- 2-(Difluoromethyl)-5-bromonaphthalene
- 2-(Difluoromethyl)-5-chloronaphthalene
- 2-(Difluoromethyl)-5-fluoronaphthalene
Uniqueness
The uniqueness of this compound lies in its specific combination of the difluoromethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity and selectivity in various reactions. Additionally, the presence of the iodine atom allows for versatile functionalization through substitution and cross-coupling reactions .
Properties
Molecular Formula |
C11H7F2I |
---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
6-(difluoromethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H |
InChI Key |
MNUFAXRNGLCOJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)I |
Origin of Product |
United States |
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